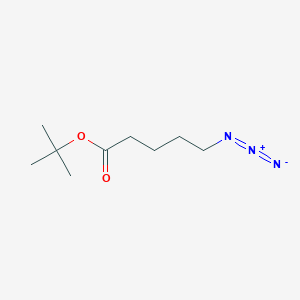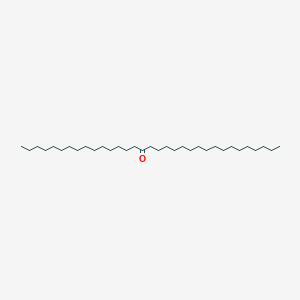
5-Azido-1,1-dimethylethylester Pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-1,1-dimethylethylester Pentanoic Acid is a versatile compound used in various chemical reactions and applications. It is known for its role in click chemistry, particularly in the synthesis of complex molecules through azide-alkyne cycloaddition reactions . This compound is valuable in scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromopentanoic acid with sodium azide under suitable conditions to replace the bromine atom with an azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Azido-1,1-dimethylethylester Pentanoic Acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-1,1-dimethylethylester Pentanoic Acid undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group reacts with alkynes in the presence of copper catalysts to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Sodium Azide: Used in the synthesis of the compound by replacing halogen atoms with azido groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Functionalized Derivatives: Formed through substitution reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
5-Azido-1,1-dimethylethylester Pentanoic Acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 5-Azido-1,1-dimethylethylester Pentanoic Acid primarily involves its reactivity with alkynes to form triazoles. The azido group undergoes a cycloaddition reaction with alkynes in the presence of copper catalysts, resulting in the formation of stable triazole rings . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azidopentanoic Acid: Similar in structure but lacks the dimethylethylester group.
5-Iodo-1,2,3-triazole Containing Macrocycles: Formed through similar click chemistry reactions.
Uniqueness
5-Azido-1,1-dimethylethylester Pentanoic Acid is unique due to its combination of the azido group and the dimethylethylester moiety, which enhances its reactivity and versatility in chemical synthesis . This makes it a valuable compound for creating complex and functionalized molecules.
Eigenschaften
Molekularformel |
C9H17N3O2 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl 5-azidopentanoate |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)6-4-5-7-11-12-10/h4-7H2,1-3H3 |
InChI-Schlüssel |
XCFLKHUSECTJHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)


![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)





![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
